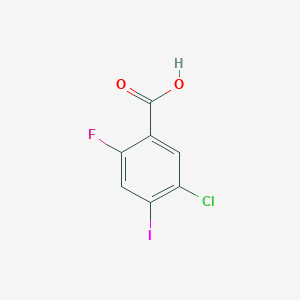

5-Chloro-2-fluoro-4-iodobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFIO2 |

|---|---|

Molecular Weight |

300.45 g/mol |

IUPAC Name |

5-chloro-2-fluoro-4-iodobenzoic acid |

InChI |

InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) |

InChI Key |

SJOAOVCMJDGYNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Iodobenzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for 5-Chloro-2-fluoro-4-iodobenzoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-halogen and carbon-carboxyl bonds.

Key disconnection strategies can be visualized as follows:

C-I Bond Disconnection: The carbon-iodine bond is a logical disconnection point. This suggests an iodination reaction on a 5-chloro-2-fluorobenzoic acid precursor. Electrophilic iodination or a Sandmeyer reaction on an amino precursor are common forward reactions corresponding to this disconnection.

C-Cl Bond Disconnection: Similarly, disconnecting the carbon-chlorine bond points to a synthesis involving the chlorination of a 2-fluoro-4-iodobenzoic acid intermediate.

C-COOH Disconnection (via Functional Group Interconversion): Direct disconnection of the carboxylic acid group is generally not feasible. Instead, a functional group interconversion (FGI) is employed. The carboxyl group can be retrosynthetically converted to a methyl group (suggesting an oxidation in the forward synthesis) or an amino group (suggesting a Sandmeyer/diazotization sequence).

Diazonium Salt Precursor: A powerful strategy involves disconnecting all three halogens by tracing them back to a common amino precursor. For instance, a 4-amino-2-fluorobenzoic acid could be a versatile intermediate, allowing for sequential halogenation and diazotization reactions.

These disconnections lead to several potential synthetic pathways, which are explored in the following sections.

Precursor Selection and Initial Functionalization Approaches

A straightforward approach begins with a commercially available di-substituted benzoic acid, such as 5-chloro-2-fluorobenzoic acid. ossila.comchemimpex.com The challenge then becomes the regioselective installation of the iodine atom at the C-4 position.

The existing substituents guide the position of the incoming electrophile. The fluorine at C-2 is an ortho-, para-director, and the chlorine at C-5 is also an ortho-, para-director. Both strongly activate the C-4 position for electrophilic substitution. Therefore, direct iodination of 5-chloro-2-fluorobenzoic acid with an iodinating agent (e.g., I₂, NIS) in the presence of an acid catalyst is a viable, direct route.

| Starting Material | Key Transformation | Potential Reagents | Reference Analogy |

| 5-Chloro-2-fluorobenzoic acid | Electrophilic Iodination | N-Iodosuccinimide (NIS), I₂/H₂SO₄ | researchgate.net |

| 2-Fluoro-4-iodobenzoic acid | Electrophilic Chlorination | N-Chlorosuccinimide (NCS), Cl₂/FeCl₃ | researchgate.net |

This interactive table summarizes potential synthetic transformations starting from di-halogenated benzoic acids.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG) complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

In the context of this compound synthesis, the carboxylate group itself can act as a potent DMG. researchgate.netacs.orgrsc.org For example, starting with 3-chloro-4-fluorobenzoic acid, the carboxylate group would direct lithiation to the C-2 position. However, for the target molecule, a more plausible DoM strategy might involve starting with a precursor like 2,5-difluoro-4-chlorobenzoic acid. The carboxylate would direct lithiation to the C-3 position, but the strong directing effect of fluorine might also play a role. unblog.frsemanticscholar.org

A hypothetical DoM approach could involve:

Starting with 5-chloro-2-fluorobenzoic acid.

Protection of the carboxylic acid may be necessary.

The fluorine and chloro groups are moderate DMGs. organic-chemistry.org Lithiation might be directed to the C-3 or C-6 positions.

To achieve substitution at C-4, a precursor like 2-fluoro-5-chlorotoluene could be used, where the methyl group is later oxidized. DoM on this precursor, potentially directed by the fluorine, could lead to lithiation at C-3, which is not the desired position.

Therefore, while a powerful tool, applying DoM to achieve the specific substitution pattern of the target molecule requires a carefully chosen precursor where the directing groups cooperate to functionalize the desired position.

The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring via the conversion of an aryl amine to a diazonium salt, which is then displaced by a halide. organic-chemistry.org This strategy is particularly effective for synthesizing polysubstituted aromatics where direct halogenation might lack regioselectivity. scirp.orgscirp.orgresearchgate.net

A plausible route to this compound using this approach would be:

Nitration: Start with 5-chloro-2-fluorobenzoic acid and introduce a nitro group at the C-4 position via electrophilic nitration.

Reduction: Reduce the nitro group to an amine, yielding 4-amino-5-chloro-2-fluorobenzoic acid.

Diazotization: Convert the amino group to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid.

Iodination: Displace the diazonium group with iodine by adding a solution of potassium iodide (KI). This step typically does not require a copper catalyst. organic-chemistry.orgscribd.com

This sequence is highly effective as the nitration of 5-chloro-2-fluorobenzoic acid is directed to the C-4 position, and the subsequent transformations are generally high-yielding. A similar strategy involving nitration, reduction, diazotization, and chlorination has been successfully used to synthesize 5-chloro-2,3,4-trifluorobenzoic acid. researchgate.net

A convergent synthesis involves preparing different fragments of the molecule separately before combining them. For this target molecule, a convergent approach would likely start with a pre-functionalized, polyhalogenated benzene (B151609) ring, onto which the carboxylic acid function is installed late in the synthesis.

One possible route:

Start with a precursor like 1,4-dichloro-2-fluoro-5-nitrobenzene.

Selectively substitute the chlorine at C-4 with iodine via a nucleophilic aromatic substitution or other transformation.

Reduce the nitro group to an amine.

Convert the amine to the desired carboxylic acid via a sequence of reactions, for example, a Sandmeyer reaction to introduce a nitrile group (-CN) followed by hydrolysis.

This approach can be advantageous for building highly substituted systems but relies on the availability of suitable polyhalogenated starting materials and the ability to selectively manipulate the different halogen substituents.

Installation and Selective Manipulation of Halogen Substituents (Cl, F, I)

The successful synthesis of this compound depends on the precise installation and selective manipulation of the three different halogen atoms. The order of introduction is crucial due to the electronic and steric effects of each substituent on subsequent reactions.

Fluorine: The 2-fluoro substituent is typically incorporated in the starting material (e.g., 2-fluorobenzoic acid or 5-chloro-2-fluorobenzoic acid). ossila.com Introducing fluorine selectively at a late stage is challenging, although methods like the Balz-Schiemann reaction (from an amine) or nucleophilic fluorination exist. arkat-usa.org The high electronegativity of fluorine makes it a powerful ortho-director in DoM and strongly influences the regioselectivity of electrophilic aromatic substitution. quora.com

Chlorine: Chlorine can be introduced via electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or via a Sandmeyer reaction from an amino precursor using CuCl. researchgate.net As an ortho-, para-director, its position on the ring will influence the placement of other substituents.

Iodine: Iodine is the largest and least electronegative of the three halogens. It is often introduced via electrophilic iodination (e.g., using N-iodosuccinimide or I₂/oxidant) on an activated ring. acs.orgacs.org Alternatively, the Sandmeyer-type reaction, where a diazonium salt is treated with potassium iodide, is an extremely efficient and common method for its introduction. scribd.com Due to the relative weakness of the C-I bond, iodo-substituted positions can also serve as sites for further transformations, such as metal-halogen exchange to form organometallic reagents.

The synthetic strategy must account for the directing effects of the halogens already present on the ring to ensure the correct placement of subsequent groups.

| Halogen | Installation Method | Common Reagents | Key Considerations |

| Fluorine | Typically present in starting material | - | Strong directing group, difficult to introduce late-stage. |

| Chlorine | Electrophilic Aromatic Substitution | NCS, Cl₂/FeCl₃ | Ortho-, para-director. |

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | From an amino precursor. | |

| Iodine | Electrophilic Aromatic Substitution | NIS, I₂/oxidant | Requires an activated aromatic ring. |

| Sandmeyer-type Reaction | NaNO₂, H₂SO₄, KI | Highly efficient method from an amino precursor. |

This interactive table outlines common methods for installing the required halogen substituents.

Regioselective Iodination Techniques and Conditions

The introduction of an iodine atom at the C-4 position of a 5-chloro-2-fluorobenzoic acid precursor is a key step. The directing effects of the existing chloro and fluoro groups play a significant role in determining the site of iodination. The fluorine at C-2 is an ortho, para-director, while the chlorine at C-5 is also an ortho, para-director. The carboxylic acid group is a meta-director.

One effective method for the regioselective iodination of activated or deactivated aromatic compounds is the use of molecular iodine in the presence of an oxidizing agent. A common system involves the use of iodine and periodic acid (HIO4) or iodic acid (HIO3) in a suitable solvent such as acetic acid or sulfuric acid. These conditions generate a potent electrophilic iodine species (I+) that can attack the aromatic ring. For a substrate like 5-chloro-2-fluorobenzoic acid, the combined activating and directing effects of the fluorine and chlorine substituents, along with the deactivating effect of the carboxyl group, would need to be carefully considered to achieve selective iodination at the desired C-4 position.

Another powerful technique for regioselective iodination is through a Sandmeyer-type reaction. This would involve the synthesis of a 4-amino-5-chloro-2-fluorobenzoic acid intermediate. The amino group can then be diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom at the C-4 position. This method offers excellent regiocontrol as the position of the iodine is predetermined by the position of the amino group.

Table 1: Comparison of Regioselective Iodination Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Electrophilic Iodination | I₂, HIO₄ or HIO₃ | Acetic acid or Sulfuric acid, heat | Direct C-H functionalization | Potential for side products, regioselectivity can be challenging |

| Sandmeyer Reaction | 1. NaNO₂, HCl 2. KI | 0-5 °C for diazotization, then warming | Excellent regiocontrol | Requires synthesis of the corresponding amine precursor |

Controlled Fluorination Methodologies

The introduction of the fluorine atom is often accomplished early in the synthetic sequence, for instance, by starting with a fluorinated precursor like 2-fluoro-5-chlorotoluene, which can then be further functionalized. However, if direct fluorination is required, several methods can be employed.

The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom onto an aromatic ring. acs.orgorganic-chemistry.org This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410). acs.orgorganic-chemistry.org While effective, this method requires the synthesis of the corresponding amino precursor.

Electrophilic fluorination offers a more direct approach. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful electrophilic fluorine sources that can directly fluorinate aromatic rings. chemicalbook.com The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the ring. Careful optimization of reaction conditions is necessary to achieve the desired isomer.

Site-Selective Chlorination Protocols

The chlorine atom can be introduced using various electrophilic chlorinating agents. Standard reagents include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The regioselectivity is again dependent on the directing effects of the other substituents.

For more controlled and site-selective chlorination, N-chlorosuccinimide (NCS) can be used, often in the presence of an acid catalyst. Enzymatic chlorination, while a developing field, offers the potential for high site-selectivity under mild conditions.

A common strategy for introducing a chlorine atom in a polysubstituted benzene ring is through the Sandmeyer reaction . organic-chemistry.org Starting from an appropriate amino-substituted precursor, diazotization followed by treatment with copper(I) chloride (CuCl) in hydrochloric acid (HCl) yields the corresponding aryl chloride with high regiochemical fidelity.

Orthogonal Halogenation Strategies

An orthogonal halogenation strategy is crucial for the successful synthesis of this compound. This involves a sequence of reactions where the introduction of one halogen does not interfere with the others already present. A plausible synthetic route could involve:

Starting with a molecule that already contains the chloro and fluoro substituents in the desired positions, such as 5-chloro-2-fluorobenzoic acid.

Performing a regioselective nitration at the 4-position.

Reducing the nitro group to an amine.

Utilizing the Sandmeyer reaction to replace the amino group with an iodine atom.

This sequence ensures that each halogen is introduced at the correct position without the need for protecting groups or complex purification of isomers.

Carboxylic Acid Functional Group Installation Pathways

The final step in the synthesis, or a step performed on a suitable precursor, is the installation of the carboxylic acid group.

Transition Metal-Catalyzed Carbonylation Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acids or their derivatives. This reaction typically involves the reaction of an aryl halide (in this case, a 1-chloro-4-fluoro-2,5-diiodobenzene derivative or a similar precursor) with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction can be tuned to produce carboxylic acids, esters, or amides depending on the nucleophile used. This method is often tolerant of a wide range of functional groups.

Table 2: Key Components in Palladium-Catalyzed Carbonylation

| Component | Example | Role in the Catalytic Cycle |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Forms the active Pd(0) species |

| Ligand | PPh₃, Xantphos | Stabilizes the palladium catalyst and influences reactivity |

| Carbon Monoxide (CO) | CO gas or CO-releasing molecules | Source of the carbonyl group |

| Base | Et₃N, K₂CO₃ | Neutralizes the HX formed during the reaction |

| Nucleophile | H₂O, Alcohols, Amines | Determines the final carboxylic acid derivative |

Grignard or Organolithium Reagent Carboxylation Strategies

A classic and widely used method for the synthesis of carboxylic acids is the carboxylation of Grignard or organolithium reagents. This involves the formation of an organometallic species by reacting an aryl halide (e.g., 1-chloro-2-fluoro-4,5-diiodobenzene) with magnesium metal (to form a Grignard reagent) or an organolithium reagent like n-butyllithium. This highly nucleophilic organometallic intermediate is then reacted with carbon dioxide (usually in the form of dry ice), followed by an acidic workup to yield the carboxylic acid.

A significant challenge in this approach is the potential for halogen-metal exchange with the other halogen substituents on the ring. The order of reactivity for halogen-metal exchange is typically I > Br > Cl. Therefore, starting with an iodo-substituted precursor would likely lead to the formation of the Grignard or organolithium reagent at the position of the iodine atom. Careful control of temperature and reaction time is crucial to prevent unwanted side reactions.

Hydrolysis of Nitrile or Ester Precursors

The final step in the synthesis of many substituted benzoic acids, including structurally similar compounds to this compound, often involves the hydrolysis of a more stable precursor, such as a nitrile or an ester. This transformation is a robust and well-established method for unmasking the carboxylic acid functionality.

While a specific documented procedure for this compound is not prevalent in readily available literature, the synthesis of analogous compounds such as 2-chloro-5-iodobenzoic acid provides a reliable model for this process. In a patented method, the synthesis of 2-chloro-5-iodobenzoic acid is achieved by the hydrolysis of its corresponding ethyl ester under alkaline conditions. google.com This reaction is typically carried out by heating the ester in a mixture of an alcohol, such as ethanol (B145695), and an aqueous solution of a strong base, like sodium hydroxide (B78521). The reaction proceeds via a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide ion and protonation of the resulting carboxylate salt during acidic workup yields the final carboxylic acid.

A generalized reaction scheme for the hydrolysis of an ester precursor is presented below:

Table 1: Generalized Reaction for Ester Hydrolysis

| Reactant | Reagents | Product |

|---|

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target molecule while minimizing costs and environmental impact. For a multi-substituted compound like this compound, precise control over reaction parameters is crucial to manage regioselectivity and prevent the formation of unwanted byproducts.

Solvent Effects and Reaction Medium Control

The choice of solvent is a critical factor that can significantly influence reaction rates, selectivity, and the ease of product isolation. In the synthesis of halogenated benzoic acids, the solvent's polarity, protic or aprotic nature, and boiling point are all important considerations. For instance, in the synthesis of fluorinated benzoic acids via nucleophilic fluorination, polar aprotic solvents such as dimethylformamide (DMF) are often employed to solubilize the fluoride salts and enhance their nucleophilicity. arkat-usa.org

In Sandmeyer-type reactions, which are often used to introduce halogens onto an aromatic ring, solvents like acetonitrile (B52724) have been shown to be effective. nih.gov The solvent can also play a key role in the final crystallization and purification of the product. The solubility of benzoic acid is highly dependent on temperature and solvent polarity, a property that is exploited during recrystallization to obtain a high-purity product. newworldencyclopedia.org A study on benzoic acid crystal growth demonstrated that the aspect ratio of the crystals, which affects filtration and handling properties, can be quantitatively manipulated by the choice of solvent. rsc.org

Table 2: Solvent Selection Considerations in Synthesis

| Synthesis Step | Solvent Property | Example Solvents | Rationale |

|---|---|---|---|

| Nucleophilic Halogenation | Polar Aprotic | DMF, Acetonitrile | Solubilizes reagents, enhances nucleophilicity. arkat-usa.org |

| Sandmeyer Reaction | Polar Aprotic | Acetonitrile | Stabilizes diazonium salt intermediate. nih.gov |

| Ester Hydrolysis | Protic | Water, Ethanol | Solubilizes base, facilitates reaction. google.com |

Catalyst Systems for Improved Efficiency and Selectivity

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of complex molecules like this compound often relies on transition-metal catalysis.

A common route to introduce chloro and iodo substituents onto an aromatic ring involves the Sandmeyer reaction, which utilizes copper(I) salts, such as CuCl or CuI, as catalysts. The copper(I) catalyst facilitates the conversion of an intermediate aryl diazonium salt to the corresponding aryl halide. The efficiency of the Sandmeyer reaction is highly dependent on the choice and concentration of the copper salt and any associated ligands.

Other advanced catalytic systems may also be employed. For example, palladium-catalyzed reactions are widely used for C-H activation and cross-coupling reactions to form C-F bonds. researchgate.net Iridium-catalyzed C-H iodination of benzoic acids has also been reported, offering high regioselectivity. researchgate.net The selection of the appropriate catalyst system is critical for directing the reaction to the desired isomer and achieving a high yield.

Temperature and Pressure Optimization

Temperature and pressure are critical physical parameters that must be carefully controlled to ensure optimal reaction outcomes. For many reactions in the synthesis of halogenated aromatics, temperature control is essential for managing reaction kinetics and minimizing the formation of side products.

For example, the diazotization step preceding a Sandmeyer reaction is typically carried out at low temperatures, often between 0 and 10°C, to ensure the stability of the reactive diazonium salt. chemicalbook.com The subsequent Sandmeyer reaction itself is often heated to promote the decomposition of the diazonium salt and formation of the aryl halide; temperatures around 60-70°C are common. researchgate.netreddit.com

In steps involving catalytic hydrogenation, such as the reduction of a nitro group on a precursor molecule, both temperature and hydrogen pressure are key variables. A synthesis of a similar trifluorobenzoic acid derivative utilized a palladium on carbon (Pd/C) catalyst at room temperature under a hydrogen pressure of 1.0 to 1.2 MPa. researchgate.net The final hydrolysis (saponification) of an ester precursor is typically conducted at elevated temperatures, such as 70-80°C, to ensure a reasonable reaction rate. google.com Optimization of these parameters is usually achieved through systematic experimental studies to find the ideal balance between reaction time, yield, and purity.

Green Chemistry Principles and Sustainable Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. tandfonline.comworldpharmatoday.comnih.gov The synthesis of complex pharmaceutical intermediates like this compound, which often involves multiple steps and stoichiometric reagents, presents significant opportunities for green process innovation. acs.org Key metrics for evaluating the "greenness" of a synthetic route are atom economy and the Environmental Factor (E-Factor). nih.gov

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.com A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste.

The E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced (in kg) per kg of product. libretexts.org The pharmaceutical industry historically has one of the highest E-Factors, often ranging from 25 to over 100, and sometimes reaching into the thousands for complex molecules. nih.govlibretexts.orglibretexts.org This is largely due to multi-step syntheses, the use of stoichiometric reagents, and extensive purification steps.

As a specific, documented synthesis for this compound is not publicly detailed, a hypothetical but chemically plausible synthetic route is analyzed below for its atom economy. This route starts from 2-fluoro-4-iodoaniline (B146158).

Table 3: Hypothetical Synthesis for Atom Economy Calculation

| Step | Reaction |

|---|---|

| 1 | Diazotization & Sandmeyer Reaction: 2-fluoro-4-iodoaniline → 1-chloro-2-fluoro-4-iodobenzene |

| 2 | Friedel-Crafts Acylation: 1-chloro-2-fluoro-4-iodobenzene → 2-(5-chloro-2-fluoro-4-iodophenyl)-2-oxoacetic acid |

For simplicity, let's analyze the atom economy of Step 1, the Sandmeyer reaction:

C₆H₅FIN + NaNO₂ + 2HCl + CuCl → C₆H₃ClFI + N₂ + 2H₂O + NaCl + CuCl

Table 4: Atom Economy Calculation for Hypothetical Sandmeyer Reaction

| Parameter | Value |

|---|---|

| Formula Weights of Reactants | |

| 2-fluoro-4-iodoaniline (C₆H₅FIN) | 237.02 g/mol |

| Sodium Nitrite (NaNO₂) | 69.00 g/mol |

| Hydrochloric Acid (HCl) | 2 * 36.46 = 72.92 g/mol |

| Total Reactant Mass | 378.94 g/mol |

| Formula Weight of Product | |

| 1-chloro-2-fluoro-4-iodobenzene (C₆H₃ClFI) | 256.44 g/mol |

| Atom Economy (%) | (256.44 / 378.94) * 100 = 67.7% |

An atom economy of 67.7% is typical for a substitution reaction where parts of the reagents are not incorporated into the final product. Addition and rearrangement reactions have the potential for 100% atom economy. jocpr.com

The E-Factor for a full multi-step synthesis would be significantly higher. It accounts for all waste, including solvents, reagents, and byproducts from all steps, as well as losses during workup and purification. libretexts.org Given the typical E-Factors for the fine chemicals and pharmaceutical sectors, a multi-step synthesis for a complex molecule like this compound would likely have an E-Factor well over 50. researchgate.net Reducing this value would involve strategies like using catalytic instead of stoichiometric reagents, recycling solvents, and designing more convergent synthetic routes.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-iodobenzoic acid |

| 2-chloro-5-iodo ethyl benzoate |

| Sodium hydroxide |

| Ethanol |

| Hydrochloric acid |

| Acetonitrile |

| Dimethylformamide (DMF) |

| Toluene |

| Copper(I) chloride (CuCl) |

| Copper(I) iodide (CuI) |

| Palladium |

| Iridium |

| 2-fluoro-4-iodoaniline |

| Sodium Nitrite |

| 1-chloro-2-fluoro-4-iodobenzene |

Exploration of Solvent-Free and Aqueous Reaction Media

The use of volatile organic solvents (VOCs) in chemical synthesis is a significant contributor to environmental pollution and poses safety risks. Consequently, the development of solvent-free and aqueous reaction media is a key focus of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and selectivity. While specific research on the solvent-free synthesis of this compound is not extensively documented, the principles can be applied to its potential synthetic routes, such as the Sandmeyer reaction, which is a common method for introducing halides to an aromatic ring. In a hypothetical solvent-free Sandmeyer reaction for a similar compound, the reactants could be ground together, potentially with a solid-supported catalyst, to initiate the reaction. This approach would eliminate the need for organic solvents typically used to dissolve the diazonium salt and copper catalyst.

Aqueous Reaction Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Sandmeyer reaction, a plausible step in the synthesis of this compound, is often carried out in an aqueous medium. tiwariacademy.comjk-sci.comwikipedia.orgbyjus.comgeeksforgeeks.org The initial diazotization of an aromatic amine precursor is typically performed in an aqueous acidic solution. tiwariacademy.comjk-sci.com Subsequent reaction with a copper halide can also be conducted in water, which facilitates the dissolution of the diazonium salt and inorganic reagents. wikipedia.org The use of aqueous media simplifies the work-up procedure and reduces the environmental impact associated with organic solvent disposal.

To illustrate the potential for greener solvent use, the following table presents a conceptual comparison of solvent systems for a key synthetic step.

| Solvent System | Potential Advantages | Potential Challenges |

| Traditional Organic Solvent | Good solubility of organic reactants and intermediates. | Environmental pollution, flammability, toxicity, cost of disposal. |

| Aqueous Medium | Non-toxic, non-flammable, abundant, low cost, simplified work-up. | Poor solubility of some organic substrates, potential for side reactions. |

| Solvent-Free | Elimination of solvent waste, potential for higher reaction rates, simplified purification. | Potential for localized heating, challenges in mixing and heat transfer for large-scale reactions. |

Further research is necessary to develop and optimize solvent-free and aqueous-based synthetic routes specifically for this compound to fully realize the environmental and economic benefits.

Catalyst Reuse and Recyclability Studies

Catalysts are essential in many chemical transformations, but their use can contribute to waste if they are not recovered and reused. The development of recyclable catalysts is a critical aspect of sustainable chemical manufacturing.

In the context of the likely Sandmeyer reaction for synthesizing this compound, copper(I) salts are commonly used as catalysts. wikipedia.org While effective, the homogeneous nature of these catalysts can make their recovery and reuse challenging. Research into heterogeneous copper catalysts offers a promising solution. For instance, copper(I) oxide nanoparticles have been explored as recyclable catalysts in Sandmeyer-type reactions. These nanoparticles can be recovered from the reaction mixture by filtration or centrifugation and reused in subsequent batches, reducing both waste and cost.

The table below outlines potential strategies for catalyst recycling in the synthesis of halogenated aromatic compounds.

| Catalyst Type | Recovery Method | Potential for Reuse |

| Homogeneous Copper(I) Salts | Precipitation and filtration, solvent extraction. | Challenging due to dissolution in the reaction medium. |

| Heterogeneous Copper Catalysts | Filtration, centrifugation. | High potential for multiple reuse cycles. |

| Immobilized Copper Catalysts | Catalyst remains in a fixed bed or on a solid support. | Excellent for continuous flow processes, high reusability. |

The development of robust and efficient recyclable catalysts tailored for the synthesis of this compound would significantly enhance the sustainability of its production.

Reduction of Waste Generation and Energy Consumption

Minimizing waste and energy consumption are fundamental principles of green chemistry that have a direct impact on the environmental footprint and economic viability of a chemical process.

Waste Reduction:

Strategies to reduce waste in the synthesis of this compound can be implemented at various stages. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent and energy usage associated with purification steps. For the multi-step synthesis of a complex molecule like this compound, a one-pot diazotization and halogenation sequence could be envisioned. Furthermore, optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts, which constitute a major source of chemical waste.

Energy Consumption:

Reducing energy consumption can be achieved through several approaches. The use of highly active catalysts can lower the required reaction temperature and pressure. Process intensification, which involves using technologies like microreactors or continuous flow reactors, can lead to more efficient heat and mass transfer, thereby reducing energy inputs and improving safety. cetjournal.itmdpi.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and, consequently, energy consumption.

The following table summarizes potential strategies for minimizing waste and energy in the synthesis of this compound.

| Strategy | Impact on Waste Generation | Impact on Energy Consumption |

| One-Pot Synthesis | Reduces solvent waste from intermediate purification. | Decreases energy needed for multiple heating, cooling, and separation steps. |

| Process Intensification | Can improve yield and reduce byproduct formation. | Enhances heat and mass transfer, leading to lower energy requirements. |

| Microwave-Assisted Synthesis | Can lead to cleaner reactions with fewer side products. | Significantly reduces reaction times and energy usage. |

| Catalyst Optimization | Higher selectivity reduces byproduct waste. | Lower activation energies reduce the need for high temperatures and pressures. |

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a manufacturing process that is not only efficient and cost-effective but also environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Fluoro 4 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety of 5-Chloro-2-fluoro-4-iodobenzoic acid

The carboxylic acid group is a primary site for derivatization, offering multiple pathways to introduce new functionalities. These reactions are fundamental to incorporating the substituted phenyl ring into larger molecular frameworks.

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid functional group of this compound readily undergoes esterification and amidation, two of the most common derivatization strategies.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species. These reactions produce the corresponding esters, which can alter the compound's solubility, electronic properties, and subsequent reactivity.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid and facilitate the formation of the robust amide linkage.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 5-chloro-2-fluoro-4-iodobenzoate | Reversible reaction; often requires removal of water to drive to completion. |

| Amidation | Primary/Secondary Amine, Coupling Agent (e.g., EDC, DCC) | N-substituted 5-chloro-2-fluoro-4-iodobenzamide | Forms a stable amide bond; widely used in peptide synthesis and drug discovery. |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. The selective reduction of the carboxyl group without affecting the halogen substituents, particularly the reactive C-I bond, is crucial.

Reduction to the corresponding primary alcohol, (5-chloro-2-fluoro-4-iodophenyl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Alternatively, catalytic hydrosilylation offers a milder approach. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) has been shown to effectively reduce halogenated aromatic carboxylic acids to their alcohols without causing dehalogenation. acs.org

The synthesis of the aldehyde derivative, 5-chloro-2-fluoro-4-iodobenzaldehyde, is more challenging as it requires stopping the reduction at the intermediate oxidation state. This can be achieved by first converting the carboxylic acid to a derivative like an acyl halide or ester, followed by treatment with a controlled reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Acyl Halide Formation and Subsequent Nucleophilic Acyl Substitution

Conversion of the carboxylic acid to a highly reactive acyl halide, typically an acyl chloride, serves as a key step for further functionalization. This transformation is readily achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orggoogleapis.com The resulting 5-chloro-2-fluoro-4-iodobenzoyl chloride is a potent electrophile. ossila.com

This acyl chloride can then undergo nucleophilic acyl substitution with a wide variety of nucleophiles, including:

Alcohols: to form esters (often faster and higher yielding than direct Fischer esterification).

Amines: to form amides under milder conditions than direct coupling.

Organometallic reagents: in reactions such as the Friedel-Crafts acylation to form ketones. ossila.com

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxylic acid group to yield 1-chloro-4-fluoro-2-iodobenzene, is a potential transformation, though it often requires forcing conditions for aromatic acids. The stability of the aryl anion intermediate plays a significant role in the reaction's feasibility. The reaction can sometimes be facilitated by heat in the presence of a copper catalyst in a high-boiling point solvent. google.com For certain fluorinated phthalic acids, decarboxylation has been shown to occur in polar aprotic solvents, a process that may be applicable to this compound. google.com The mechanism typically involves the protonation of the aromatic ring and the subsequent loss of carbon dioxide.

Selective Functionalization of Halogen Substituents on the Aromatic Ring

The presence of three different halogens on the aromatic ring allows for regioselective functionalization. The differing reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) are exploited in various cross-coupling reactions, with the carbon-iodine bond being the most susceptible to oxidative addition by transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is the preferred site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. researchgate.net This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position while preserving the chloro and fluoro substituents. This selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. science.gov

Common palladium-catalyzed reactions that can be selectively performed at the C-I bond include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, creating biaryl structures.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group, yielding a C-C triple bond.

Stille Coupling: Reaction with an organostannane reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations. nih.gov

Table 2: Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

| Reaction Name | Coupling Partner | Product Functional Group | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Vinyl | Pd(PPh₃)₄, Pd(OAc)₂ |

| Sonogashira | R-C≡CH | Alkyne | PdCl₂(PPh₃)₂, CuI |

| Stille | R-Sn(Alkyl)₃ | Aryl, Vinyl, Alkyl | Pd(PPh₃)₄ |

| Heck | Alkene | Substituted Alkene | Pd(OAc)₂, P(o-tolyl)₃ |

| Buchwald-Hartwig | R₂NH | Aryl Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) |

Predicted Suzuki-Miyaura Coupling for Aryl and Alkenyl Functionalization

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govchemicalbook.com For this compound, the reaction would selectively occur at the highly reactive C-I bond.

The reaction would involve the palladium(0) catalyst undergoing oxidative addition into the C-I bond. This would be followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. chemicalbook.com A wide range of aryl and vinyl boronic acids could potentially be used to introduce diverse substituents at the C-4 position. The chloro and fluoro substituents, as well as the carboxylic acid, are generally stable under these conditions.

Predicted Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. As with the Suzuki-Miyaura coupling, the reaction with this compound would be expected to proceed selectively at the C-I bond.

This transformation would allow for the introduction of various substituted and unsubstituted alkynyl groups at the C-4 position, yielding arylalkyne derivatives. The reaction is typically carried out under mild, basic conditions (often using an amine base), which are compatible with the carboxylic acid moiety. Copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling.

Predicted Heck Coupling and Related Arylation Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net For this compound, the C-I bond would serve as the reactive site for the initial oxidative addition of the palladium catalyst.

This would enable the introduction of a variety of vinyl groups at the C-4 position. The reaction with alkenes such as acrylates, styrenes, or other vinyl compounds would lead to the formation of stilbene (B7821643) or cinnamic acid-like structures, depending on the alkene used. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. researchgate.net

Predicted Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgppublishing.org This reaction would provide a direct route to synthesizing N-aryl derivatives from this compound, again with high selectivity for the C-I bond.

A wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, could be coupled at the C-4 position. The reaction requires a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com The carboxylic acid group would likely be deprotonated under the basic reaction conditions but would remain intact.

Predicted Strategies for C-Cl and C-F Activation and Transformation

While the C-I bond is the most reactive, specific strategies can be employed to target the less reactive C-Cl and C-F bonds or the adjacent C-H bonds.

Predicted Directed Ortho-Metallation (DoM) Reactions Guided by the Carboxylic Acid Group

Directed Ortho-Metallation (DoM) is a powerful method for functionalizing C-H bonds ortho to a directing metalation group (DMG). semanticscholar.orgrsc.org The carboxylic acid group (as its conjugate base, the carboxylate) is an effective DMG. In this compound, the carboxylic acid is positioned at C-1. The two ortho positions are C-2 (substituted with fluorine) and C-6 (unsubstituted).

Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an organolithium reagent at low temperatures would be expected to selectively deprotonate the C-6 position due to the directing effect of the carboxylate. The resulting aryllithium intermediate could then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂, disulfides) to introduce a new substituent at the C-6 position, adjacent to the carboxylic acid. The halogen substituents would remain unaffected under these conditions.

Predicted Nucleophilic Aromatic Substitution (SNAr) on the C-F and C-Cl Bonds

Nucleophilic Aromatic Substitution (SNAr) occurs when an aryl halide with electron-withdrawing groups is treated with a strong nucleophile. acs.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

In this compound, the aromatic ring is substituted with three electron-withdrawing halogens and a carboxylic acid group, making it activated towards nucleophilic attack. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of their reactivity in metal-catalyzed couplings. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate negative charge more effectively.

Therefore, under strong nucleophilic conditions (e.g., with alkoxides, thiolates, or amines at elevated temperatures), it is plausible that a nucleophile could displace the fluoride (B91410) at the C-2 position or the chloride at the C-5 position. The regioselectivity would depend on the specific nucleophile, reaction conditions, and the combined electronic effects of the ring substituents.

Reductive Debromination/Dechlorination Strategies

Reductive dehalogenation is a crucial transformation in organic synthesis, often employed to remove halogen atoms selectively. In the context of polyhalogenated benzoic acids, this strategy can be used to simplify substitution patterns or to install hydrogen atoms at specific positions. While studies focusing specifically on this compound are not prevalent, the principles of reductive dehalogenation can be inferred from related compounds.

Generally, the ease of reductive cleavage of a carbon-halogen bond follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond dissociation energy down the group. Therefore, in this compound, the carbon-iodine bond would be the most susceptible to reductive cleavage, followed by the carbon-chlorine bond.

Methodologies for reductive dehalogenation include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. This method can sometimes lead to the reduction of multiple halogens depending on the reaction conditions.

Metal-based Reductants: Reagents such as zinc dust in acetic acid or zero-valent iron (ZVI) can effectively mediate dehalogenation. Studies on polychlorinated biphenyls (PCBs) have shown that ZVI can enhance anaerobic reductive dechlorination. nih.gov

Microbial Dehalogenation: Certain anaerobic microorganisms are capable of reductive dehalogenation, using halogenated compounds as terminal electron acceptors in a process known as dehalorespiration. nih.govepa.gov For instance, microorganisms have been shown to dechlorinate chlorobenzoates, primarily from meta and para positions. epa.gov This suggests that bioremediation strategies could potentially be developed for compounds like this compound.

Given the reactivity hierarchy, selective dechlorination in the presence of an iodine atom would be challenging and would likely require enzymatic or highly specific catalytic systems. More commonly, the iodine would be removed first under milder reductive conditions.

Organometallic Reagent Formation (e.g., Grignard, Organolithium) and Subsequent Reactions

The formation of organometallic reagents, such as Grignard or organolithium species, is a powerful method for creating carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the halogens on the this compound ring allows for regioselective metal-halogen exchange.

The reactivity of aryl halides towards magnesium metal to form Grignard reagents follows the order I > Br > Cl. msu.edu Consequently, the carbon-iodine bond at the C-4 position is the exclusive site for Grignard reagent formation, leaving the chlorine and fluorine atoms untouched. The reaction involves treating the parent compound with magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgstackexchange.com

Reaction Scheme for Grignard Formation:

It is important to note that the acidic proton of the carboxylic acid group is incompatible with the highly basic Grignard reagent. masterorganicchemistry.com Therefore, the carboxylic acid must first be protected, for example, by converting it to an ester (e.g., a methyl or ethyl ester), before attempting to form the Grignard reagent.

Once formed, this organometallic intermediate is a potent nucleophile and can react with a wide array of electrophiles:

Reaction with Carbonyls: Addition to aldehydes, ketones, and esters to form secondary, tertiary alcohols, or ketones. masterorganicchemistry.combyjus.com

Reaction with CO₂: Carboxylation to form a dicarboxylic acid derivative (after acidic workup). masterorganicchemistry.com

Coupling Reactions: Used in transition-metal-catalyzed cross-coupling reactions. byjus.com

Similarly, organolithium reagents can be formed, typically through lithium-halogen exchange with reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. Again, the exchange would occur selectively at the most reactive C-I bond.

Multi-Functionalization and Orthogonal Reactivity Strategies for this compound

The presence of multiple, differentially reactive halogen atoms on the aromatic ring makes this compound an ideal substrate for multi-functionalization strategies. Orthogonal reactivity, where each reactive site can be addressed independently without affecting the others, allows for the programmed, sequential introduction of different functional groups.

Sequential Cross-Coupling at Differentiated Halogen Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of the electrophilic halide partner in these reactions is highly dependent on the halogen, following the general trend: I >> Br > OTf >> Cl > F. libretexts.orgnih.gov This pronounced reactivity difference between the C-I and C-Cl bonds in this compound is the basis for highly selective, sequential functionalization.

A typical strategy involves a first cross-coupling reaction at the more reactive C-4 iodine position under relatively mild conditions, followed by a second coupling at the less reactive C-5 chlorine position under more forcing conditions (e.g., higher temperature, different ligand/catalyst system). nih.govnih.gov

Commonly Used Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a C-C bond. organic-chemistry.orgpressbooks.pub

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, creating an arylalkyne. wikipedia.orgnrochemistry.comlibretexts.org

Heck Coupling: Reaction with an alkene to form a C-C bond. libretexts.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

A hypothetical sequential Suzuki-Miyaura coupling is illustrated below:

This stepwise approach allows for the controlled synthesis of unsymmetrically substituted biaryl compounds and other complex architectures.

Chemoselective Transformations in the Presence of Multiple Reactive Sites

Chemoselectivity is key to the synthetic utility of this compound. Beyond sequential cross-coupling, other transformations can be directed to a specific site on the molecule.

The reactivity of the functional groups can be ranked as follows for different reaction classes:

Acid-Base Chemistry: The carboxylic acid is the most acidic site and will react readily with bases.

Nucleophilic Addition/Substitution: The carboxylic acid can be converted to esters, amides, or acid chlorides.

Palladium-Catalyzed Coupling: The C-I bond is the most reactive site. libretexts.orgnrochemistry.com

Organometallic Formation: The C-I bond is the preferred site for metal-halogen exchange. msu.edu

An example of a chemoselective reaction is a Sonogashira coupling, which can be performed at the C-I position without disturbing the C-Cl or C-F bonds. nrochemistry.com Furthermore, the carboxylic acid can undergo amidation reactions, for example, by reacting with isocyanates, independently of the halogen substituents. researchgate.net This orthogonal reactivity allows for diverse derivatization pathways.

| Functional Site | Position | Relative Reactivity | Exemplary Selective Reaction |

|---|---|---|---|

| Carboxylic Acid (-COOH) | C-1 | High (Acid-Base) | Esterification, Amidation |

| Iodine (-I) | C-4 | High (Cross-Coupling) | Suzuki, Sonogashira, Heck Coupling |

| Chlorine (-Cl) | C-5 | Moderate (Cross-Coupling) | Suzuki Coupling (harsher conditions) |

| Fluorine (-F) | C-2 | Low (Nucleophilic Aromatic Substitution) | Generally unreactive in cross-coupling |

One-Pot and Cascade Reactions Leveraging Differential Reactivity

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. mdpi.comrsc.org The differential reactivity of this compound is well-suited for such processes.

For instance, a one-pot, two-step sequence could involve an initial reaction targeting the carboxylic acid group, followed by a subsequent cross-coupling reaction at the C-I position. An example could be the formation of an isocyanate from the carboxylic acid (via a Curtius or similar rearrangement), which is then trapped in situ by a nucleophile, followed by the addition of a palladium catalyst and a coupling partner to functionalize the C-4 position. nih.gov

Sequential, one-pot cross-coupling reactions are also feasible. A Suzuki-Miyaura coupling could be performed at the C-I position at a lower temperature, and upon completion, the temperature could be raised and a second boronic acid added to induce coupling at the C-Cl site, all within the same reaction flask. researchgate.net

Mechanistic Investigations of this compound Transformations

The reactivity of this compound is governed by the electronic effects of its substituents. Halogens exert a dual influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M). openstax.org

Inductive Effect (-I): All halogens are more electronegative than carbon and withdraw electron density through the sigma bond network. This effect decreases with distance and follows the order F > Cl > Br > I. libretexts.orglibretexts.org

Resonance Effect (+M): Halogens possess lone pairs that can be delocalized into the aromatic pi-system. This effect donates electron density, primarily to the ortho and para positions. openstax.org

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution but ortho-, para-directing. openstax.org These electronic properties are critical in understanding the mechanisms of key transformations.

Mechanism of Palladium-Catalyzed Cross-Coupling: The general mechanism for reactions like Suzuki and Sonogashira coupling involves a catalytic cycle with three main steps: libretexts.orgfiveable.menih.govnobelprize.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This is typically the rate-determining step. The C-I bond, being the weakest, undergoes oxidative addition much faster than the C-Cl bond, which is the basis for the observed chemoselectivity. nih.govfiveable.me Electron-withdrawing groups on the aromatic ring can accelerate this step. fiveable.me

Transmetalation: The organic group from the nucleophilic partner (e.g., the organoboron in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. nrochemistry.comnobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. fiveable.menih.gov

The presence of the electron-withdrawing fluorine, chlorine, and carboxylic acid groups increases the electrophilicity of the aromatic ring, which can influence the rate of oxidative addition. nih.gov The fluorine atom at the C-2 position, ortho to the carboxylic acid, can also exert steric effects and potentially participate in intramolecular interactions that influence the conformation and reactivity of the molecule.

Reaction Pathway Elucidation using Computational and Experimental Approaches

Understanding the reaction pathways for the derivatization of this compound is crucial for optimizing reaction conditions and achieving desired product selectivity. This is accomplished through a synergistic combination of computational modeling and experimental analysis.

Computational Approaches: Density Functional Theory (DFT) is a primary tool for modeling reaction mechanisms involving halogenated benzoic acids. researchgate.netdntb.gov.ua These computational studies can provide insights into the thermodynamics and kinetics of potential reaction pathways. For instance, DFT calculations can be used to:

Determine the optimized geometries of reactants, transition states, and products.

Calculate the activation energies for different steps in a reaction, such as oxidative addition, transmetalation, and reductive elimination in a catalytic cycle. mdpi.com

Predict the most likely reaction pathway by comparing the energy profiles of competing mechanisms.

For example, in studying the amination of similar chlorobenzoic acids, DFT calculations have been employed to elucidate the interaction between the acid and amines in the presence of a catalyst. orgchemres.org

Experimental Approaches: Experimental studies are essential for validating the predictions of computational models. Common techniques include:

In-situ reaction monitoring: Using spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to track the concentration of reactants, intermediates, and products over time.

Isotope labeling studies: Replacing one of the atoms with its isotope to trace its path through the reaction, providing definitive evidence for proposed mechanisms.

Systematic variation of reaction parameters: Modifying temperature, pressure, solvent, and catalyst to observe the effect on reaction rate and product distribution, which can help to infer the mechanism.

Identification and Characterization of Key Intermediates (methodology focus)

The direct observation and characterization of reaction intermediates are vital for confirming a proposed reaction mechanism. However, these species are often transient and present in low concentrations, making their detection challenging.

Methodologies for Identification and Characterization: A variety of spectroscopic and analytical techniques are employed to identify and characterize key intermediates:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. orgchemres.org In some cases, specialized NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to identify species in a complex mixture.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of intermediates. nih.gov Techniques like electrospray ionization (ESI-MS) are particularly useful for detecting charged intermediates in solution.

X-ray Crystallography: In cases where an intermediate can be isolated and crystallized, single-crystal X-ray diffraction provides unambiguous structural information.

The following table summarizes the primary methodologies used for the characterization of intermediates:

| Methodology | Information Provided | Application Example |

| NMR Spectroscopy | Structural connectivity and electronic environment of atoms | Determining the structure of stable reaction adducts. |

| Mass Spectrometry | Molecular weight and elemental composition | Identifying transient species in a reaction mixture. |

| X-ray Crystallography | Precise 3D atomic arrangement in a solid state | Definitive structure of an isolable intermediate. |

Kinetic Studies of Rate-Determining Steps

The rate law for a reaction is determined by systematically varying the concentrations of reactants and catalysts and observing the effect on the initial reaction rate. This experimental data allows for the determination of the reaction order with respect to each component.

For catalytic reactions, such as the Suzuki or Sonogashira coupling of this compound, the rate-determining step can be any of the elementary steps in the catalytic cycle, including oxidative addition of the aryl halide to the metal center, transmetalation with the coupling partner, or reductive elimination to form the final product. colab.wsresearchgate.net Identifying the RDS is crucial for optimizing the reaction; for example, if oxidative addition is rate-limiting, a more reactive catalyst or a different ligand system might be required to accelerate this step.

Influence of Catalyst Structure and Ligand Design on Reaction Mechanism

Catalyst Structure: Different transition metals (e.g., palladium, copper) can exhibit distinct catalytic activities and selectivities. For instance, copper-catalyzed amination reactions have been shown to be effective for aryl halides, and the use of copper nanoparticles can offer advantages in terms of cost and efficiency. orgchemres.orgnih.gov

Ligand Design: Ligands play a critical role in stabilizing the metal center, influencing its electronic properties, and controlling the steric environment around it. The electronic and steric properties of ligands can affect:

The rate of oxidative addition: Electron-rich ligands can promote the oxidative addition of the aryl halide to the metal center.

The stability of intermediates: Bulky ligands can prevent the formation of undesired side products by sterically hindering certain reaction pathways.

The rate of reductive elimination: The bite angle and flexibility of bidentate phosphine ligands can influence the ease with which the final product is eliminated from the metal center.

The following table outlines the general influence of ligand properties on catalytic activity:

| Ligand Property | Influence on Reaction Mechanism | Example |

| Electron-donating | Can increase the rate of oxidative addition. | Trialkylphosphines |

| Electron-withdrawing | Can facilitate reductive elimination. | Phosphites |

| Steric Bulk | Can promote reductive elimination and prevent catalyst deactivation. | Buchwald-type phosphine ligands |

| Bite Angle | In bidentate ligands, can influence the rate and selectivity of the reaction. | Xantphos, dppf |

In the context of synthesizing biologically active molecules such as protein kinase inhibitors, the strategic derivatization of compounds like this compound is of significant interest. ed.ac.ukmdpi.comnih.govresearchgate.net The development of efficient and selective catalytic systems is paramount for the successful synthesis of these complex target molecules. nih.gov

Strategic Utility of 5 Chloro 2 Fluoro 4 Iodobenzoic Acid in Complex Molecular Architecture Synthesis

Role as a Versatile Synthon for Fluorinated Aromatic Scaffolds

The presence of a fluorine atom ortho to the carboxylic acid group significantly influences the electronic properties of the aromatic ring, often enhancing the metabolic stability and binding affinity of resulting molecules. 5-Chloro-2-fluoro-4-iodobenzoic acid can serve as a key starting material for a variety of fluorinated aromatic scaffolds. The iodine atom, being the most labile of the halogens present, is particularly amenable to a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of diverse substituents at the 4-position, paving the way for the construction of a vast library of fluorinated bi-aryl compounds, alkynes, and alkenes.

Precursor for Advanced Intermediates in Medicinal Chemistry Research Programs

The trifunctional nature of this compound makes it an attractive precursor for the synthesis of advanced intermediates in drug discovery programs. The orthogonal reactivity of the different halogen atoms allows for a stepwise and controlled functionalization of the aromatic ring.

Synthesis of Novel Ligand Scaffolds for Diverse Biological Targets

In the quest for novel therapeutics, the development of unique ligand scaffolds is paramount. The 5-chloro-2-fluoro-4-iodobenzoyl moiety can be elaborated through sequential cross-coupling reactions, first at the iodo position and subsequently at the chloro position under more forcing conditions. This stepwise approach enables the synthesis of highly substituted and three-dimensionally complex aromatic cores that can be tailored to fit the binding pockets of various biological targets, from kinases to G-protein coupled receptors.

Building Block for Heterocyclic Systems and Fused Ring Structures

The functional groups of this compound are strategically positioned to facilitate the construction of heterocyclic and fused ring systems. For instance, the carboxylic acid can be converted to an amide, which can then undergo intramolecular cyclization with a suitably introduced ortho substituent. The halogens can also participate in cyclization reactions, such as those involving palladium-catalyzed C-H activation or intramolecular Buchwald-Hartwig amination, to generate a diverse array of nitrogen- and oxygen-containing heterocycles.

Exploration of Bioisosteric Replacements (e.g., fluorine-containing analogues)

Fluorine and the trifluoromethyl group are widely used as bioisosteres for hydrogen and methyl groups, respectively. The presence of a fluorine atom in this compound allows for its incorporation into drug candidates to modulate their physicochemical properties, such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles. The ability to further functionalize the molecule at the chloro and iodo positions provides a platform for systematically exploring the impact of fluorine-containing analogues on biological activity.

Design and Synthesis of Photoaffinity Labels and Probe Molecules

Photoaffinity labeling is a powerful technique for identifying and studying protein-ligand interactions. The iodine atom in this compound can be readily converted to a photoactivatable group, such as an azide (B81097) or a diazirine, through standard synthetic transformations. The resulting photoaffinity labels can be used to covalently modify their target proteins upon photoirradiation, enabling their identification and characterization.

Application in Agrochemical Research and Development

Similar to its utility in medicinal chemistry, the structural features of this compound make it a promising scaffold for the development of new agrochemicals. The introduction of fluorine atoms into pesticides and herbicides is a well-established strategy for enhancing their efficacy and metabolic stability. The ability to introduce a variety of substituents through cross-coupling reactions at the iodo and chloro positions allows for the fine-tuning of the biological activity and selectivity of potential new crop protection agents.

Contributions to Materials Science and Polymer Chemistry

The rigid structure and diverse reactive sites of this compound make it an intriguing building block for the synthesis of advanced materials with unique properties.

Aromatic carboxylic acids are fundamental monomers in the synthesis of a variety of polymers, including polyesters and polyamides. mdpi.com The presence of multiple halogen atoms on the benzene (B151609) ring of this compound can impart desirable properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and chemical resistance. The distinct reactivity of the iodo group allows for post-polymerization modification, enabling the introduction of further functionalities along the polymer chain. This could lead to the development of specialty polymers for high-performance applications.

Table 2: Potential Polymer Properties Derived from this compound

| Polymer Type | Potential Property Enhancement |

|---|---|

| Polyesters | Increased glass transition temperature, improved flame resistance. |

| Polyamides | Enhanced thermal stability, reduced flammability. |

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. bldpharm.com Carboxylic acids are widely used as ligands in the synthesis of MOFs. rsc.org The halogen atoms on the this compound ligand can influence the resulting MOF's structure, porosity, and functionality. Halogenated ligands can modify the electronic properties of the framework and introduce specific interaction sites for gas sorption or catalysis. The presence of multiple, distinct halogens offers a route to fine-tune the properties of the MOF for specific applications.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Halogen bonding is a significant directional interaction that can be exploited in the design of supramolecular architectures. nih.govresearchgate.net The iodine and chlorine atoms of this compound can act as halogen bond donors, while the oxygen atoms of the carboxylic acid can act as acceptors. This functionality allows for the programmed self-assembly of these molecules into well-defined one-, two-, or three-dimensional structures. Such supramolecular assemblies have potential applications in crystal engineering and the development of functional nanomaterials. Furthermore, benzoic acid derivatives have been employed in the synthesis and functionalization of nanoparticles, suggesting that this compound could be used to create novel nanomaterials with tailored surface properties. nih.govsamipubco.comacs.org

Precursors for Liquid Crystals and Optoelectronic Materials

The design of liquid crystals and optoelectronic materials frequently relies on the precise tuning of molecular shape, polarity, and intermolecular interactions. Halogenated benzoic acids are pivotal in this regard, serving as core structural motifs. nih.govresearchgate.netnih.govwhiterose.ac.ukhartleygroup.org

In the context of liquid crystal design, the benzoic acid moiety is a classic building block, known for its ability to form hydrogen-bonded dimers that promote the formation of calamitic (rod-like) mesophases. nih.govresearchgate.nethartleygroup.org The introduction of halogen substituents onto the aromatic ring provides a powerful tool for modulating the physical properties of the resulting liquid crystalline materials. The strategic placement of halogens can influence melting points, clearing points, and the stability of various mesophases (e.g., nematic, smectic). nih.gov

For this compound, each halogen is expected to impart specific properties:

The fluoro substituent is highly electronegative and can significantly alter the molecule's dipole moment, which is a critical parameter in liquid crystal design for display applications. researchgate.net

The iodo substituent, with its large atomic radius, can enhance intermolecular dispersion forces and potentially lead to the formation of more ordered smectic phases. Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly being exploited in the design of supramolecular liquid crystals. whiterose.ac.uk

The following table summarizes the key molecular attributes of this compound that are pertinent to its potential application as a liquid crystal precursor.

| Property | Value/Characteristic | Significance in Liquid Crystal Design |

| Core Structure | Benzoic Acid | Promotes hydrogen bonding and rod-like molecular shape. nih.govresearchgate.net |

| Substituents | Fluoro, Chloro, Iodo | Modulate dipole moment, polarizability, and steric interactions. nih.govresearchgate.net |

| Potential Interactions | Halogen Bonding (Iodo) | Can lead to novel supramolecular assemblies and mesophases. whiterose.ac.uk |

In the domain of optoelectronic materials, fluorinated aromatic compounds are widely utilized to fine-tune the electronic properties of organic semiconductors. researchgate.net The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing materials with specific charge-transport characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov Benzoic acid derivatives, in particular, have been explored for their utility in modifying electrode surfaces and as components of active layers in electronic devices. nih.govresearchgate.net The polyhalogenated nature of this compound suggests its potential as a building block for materials with tailored electronic and photophysical properties.

Utilization in Analytical Probe Synthesis and Advanced Imaging Agents (non-clinical)

The unique electronic and physical properties conferred by specific halogen atoms also make this compound an intriguing candidate for the synthesis of analytical probes and non-clinical imaging agents.

Fluorinated aromatic compounds are increasingly used in the development of ¹⁹F NMR probes for studying biological systems and for fragment-based drug discovery. acs.org The fluorine nucleus has a spin of ½, 100% natural abundance, and a large gyromagnetic ratio, making it a sensitive nucleus for NMR spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local environment, allowing for the detection of subtle molecular interactions. acs.org this compound could serve as a foundational scaffold for more complex probes, where the ¹⁹F signal would act as a reporter for binding events or changes in the local chemical environment.

Furthermore, iodinated organic compounds have a long history of use as contrast media for X-ray-based imaging modalities. rsna.orgradiopaedia.orgradiologykey.com The high atomic number of iodine leads to efficient absorption of X-rays, thereby enhancing image contrast. radiopaedia.orgradiologykey.com While most clinical contrast agents are highly water-soluble, there is a field of research into specialized, non-clinical imaging agents where the properties of a molecule like this compound could be advantageous. The multiple reactive sites on the molecule (the carboxylic acid and the C-I bond, which can participate in cross-coupling reactions) would allow for its incorporation into larger molecular structures, such as targeted imaging probes or nanoparticles. nih.gov

The table below outlines the properties of the halogen substituents of this compound and their relevance to analytical and imaging applications.

| Halogen | Relevant Property | Potential Application |

| Fluorine | ¹⁹F NMR active nucleus | Development of sensitive NMR probes for analytical chemistry. acs.org |

| Iodine | High atomic number | Precursor for X-ray contrast agents in non-clinical imaging. radiopaedia.orgradiologykey.com |

Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 4 Iodobenzoic Acid and Its Transformations

Quantum Chemical Calculations for Electronic Structure Analysis